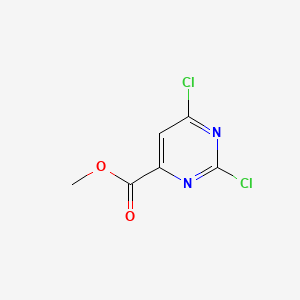

Methyl 2,4-dichloropyrimidine-6-carboxylate

Beschreibung

The exact mass of the compound Methyl 2,4-dichloropyrimidine-6-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2,4-dichloropyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-dichloropyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2,6-dichloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-4(7)10-6(8)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNQNLWKAGZNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286359 | |

| Record name | Methyl 2,4-dichloropyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-85-0 | |

| Record name | 6299-85-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,4-dichloropyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dichloropyrimidine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2,4-dichloropyrimidine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Its inherent biological relevance and synthetic tractability have made it a focal point for the design of novel drug candidates. Within this chemical class, methyl 2,4-dichloropyrimidine-6-carboxylate emerges as a particularly valuable building block. The strategic placement of its chloro and carboxylate functionalities provides a versatile platform for structural elaboration, enabling the synthesis of diverse compound libraries for high-throughput screening and lead optimization. A comprehensive understanding of its physical properties is paramount for its effective utilization in the laboratory, ensuring reproducibility, scalability, and safety in the synthesis of next-generation therapeutics, including potent kinase inhibitors.[1][2][3] This guide offers a senior application scientist's perspective on the core physical characteristics of this compound, integrating established data with practical, field-proven insights into their experimental determination.

I. Core Physicochemical Properties

A thorough characterization of a compound's physical properties is the bedrock of its application in synthetic chemistry. These parameters dictate not only its handling and storage but also its reactivity and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [4] |

| Molecular Weight | 207.01 g/mol | [4] |

| CAS Number | 6299-85-0 | [4] |

| Appearance | White to yellow to light brown crystalline powder | [4] |

| Melting Point | 53-59 °C | [4] |

| Boiling Point | 130-135 °C at 16 Torr | [5] |

| Solubility | Slightly soluble in water. Soluble in various organic solvents. | [6] |

| Density | 1.503 ± 0.06 g/cm³ (Predicted) | [5] |

II. Experimental Determination of Physical Properties: A Methodological Deep Dive

The values presented above are the result of precise experimental methodologies. Understanding these techniques is crucial for quality control and for troubleshooting synthetic protocols.

A. Melting Point Determination: A Barometer of Purity

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically ≤ 1°C) is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.

-

Sample Preparation: A small amount of finely powdered methyl 2,4-dichloropyrimidine-6-carboxylate is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Causality Behind the Method: The principle relies on the colligative property of melting point depression. Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. The slow heating rate is essential to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

B. Boiling Point Determination at Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is the method of choice. This is particularly relevant for multifunctional molecules like methyl 2,4-dichloropyrimidine-6-carboxylate.

-

Apparatus Setup: A small quantity of the compound is placed in a round-bottom flask connected to a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

-

Vacuum Application: The system is evacuated to the desired pressure (e.g., 16 Torr).

-

Heating: The flask is gently heated in a heating mantle or oil bath.

-

Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Causality Behind the Method: Lowering the pressure above a liquid reduces the external pressure that the liquid's vapor pressure must overcome to initiate boiling. Consequently, the liquid boils at a lower temperature, mitigating the risk of thermal decomposition.

C. Solubility Assessment: Guiding Reaction and Purification Strategies

Understanding the solubility profile of methyl 2,4-dichloropyrimidine-6-carboxylate is crucial for selecting appropriate reaction solvents, extraction solvents, and recrystallization systems.

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is recorded as soluble. If it remains undissolved, it is recorded as insoluble. For partial solubility, this is also noted.

Causality Behind the Method: The principle of "like dissolves like" governs solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The dichloropyrimidine ring introduces some polarity, while the overall molecule retains significant organic character, leading to solubility in a range of organic solvents. Its slight solubility in water is likely due to potential hydrogen bonding with the nitrogen atoms and the ester group.

III. Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques provide a detailed fingerprint of a molecule, confirming its identity and structural integrity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

-

¹H NMR Spectroscopy (Proton NMR):

-

Expected Signals:

-

A singlet for the methyl protons (-OCH₃) is expected in the range of 3.8-4.0 ppm.

-

A singlet for the pyrimidine ring proton (at C-5) is anticipated in the downfield region, likely between 7.5 and 8.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms and chlorine atoms.

-

-

-

¹³C NMR Spectroscopy (Carbon-13 NMR):

-

Expected Signals:

-

The carbonyl carbon of the ester group will appear significantly downfield, typically in the range of 160-170 ppm.

-

The carbons of the pyrimidine ring will resonate in the aromatic/heteroaromatic region (approximately 110-170 ppm). The carbons bearing the chlorine atoms (C-2 and C-4) will be shifted downfield due to the electronegativity of chlorine.

-

The methyl carbon of the ester group will be found in the upfield region, around 50-60 ppm.

-

-

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. The desired NMR experiments (¹H, ¹³C, and potentially 2D experiments like COSY and HSQC for complex structures) are run.

-

Data Processing and Interpretation: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to elucidate the structure.

B. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

-

Expected Key Absorptions:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹. This is a highly characteristic peak for the carbonyl group in an ester.

-

C-O Stretch (Ester): An absorption in the 1250-1300 cm⁻¹ region corresponding to the C-O single bond stretch of the ester.

-

C=N and C=C Stretches (Pyrimidine Ring): A series of medium to strong bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic/heteroaromatic ring stretching vibrations.

-

C-Cl Stretch: Absorptions for the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

C-H Stretch (Methyl and Aromatic): Aromatic C-H stretches may appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

-

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The anvil is lowered to press the sample firmly against the crystal. The IR spectrum is then recorded.

-

Data Interpretation: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.01 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The M⁺ peak will be accompanied by an M+2 peak (approximately 65% of the intensity of M⁺) and an M+4 peak (approximately 10% of the intensity of M⁺), corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragmentation Pathways: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Cleavage of the pyrimidine ring is also possible under high-energy ionization conditions. Predicted m/z values for adducts include [M+H]⁺ at 206.97226 and [M+Na]⁺ at 228.95420.[7]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

IV. Significance in Drug Discovery and Development

Methyl 2,4-dichloropyrimidine-6-carboxylate is a cornerstone intermediate in the synthesis of a multitude of biologically active molecules. The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring are differentially reactive towards nucleophilic aromatic substitution (SₙAr), allowing for sequential and regioselective introduction of various substituents.[8] This property is extensively exploited in the construction of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif.[3] The ester functionality at the 6-position provides an additional handle for further chemical modifications or can be a key pharmacophoric feature itself. The ability to fine-tune the substitution pattern on the pyrimidine ring is critical for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.

V. Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. Methyl 2,4-dichloropyrimidine-6-carboxylate is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is recommended to store it under refrigeration.

VI. Conclusion

Methyl 2,4-dichloropyrimidine-6-carboxylate is more than just a chemical reagent; it is a key enabler of innovation in drug discovery. A profound understanding of its physical properties, coupled with the expertise to experimentally verify them, empowers researchers to fully leverage its synthetic potential. This guide has provided a comprehensive overview of these properties and the methodologies for their determination, offering a solid foundation for its safe and effective application in the quest for novel therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chemical Synthesis with 4,6-Dichloropyrimidine: A Focus on Pharmaceutical Intermediates. Retrieved from [Link]

-

SLT. (n.d.). 4,6-Dichloropyrimidine. Retrieved from [Link]

-

MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

-

ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2,4-dichloropyrimidine-6-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,4-Dichloropyrimidine. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

International Journal of Chemical Sciences. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Retrieved from [Link]

-

LibreTexts. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Retrieved from [Link]

-

Indian Academy of Sciences. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]

-

MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2,4-dichloropyrimidine-6-carboxylate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. METHYL 2,4-DICHLOROPYRIMIDINE-6-CARBOXYLATE | 16492-28-7 [chemicalbook.com]

- 6. PubChemLite - Methyl 2,4-dichloropyrimidine-6-carboxylate (C6H4Cl2N2O2) [pubchemlite.lcsb.uni.lu]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Methyl 2,4-dichloropyrimidine-6-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and determining the solubility of methyl 2,4-dichloropyrimidine-6-carboxylate in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational thermodynamic principles, predictive chemical reasoning, and robust experimental protocols to empower researchers, scientists, and drug development professionals. We present a detailed methodology for the authoritative shake-flask method, coupled with modern analytical quantification techniques. Furthermore, this guide details the application of thermodynamic models, such as the Apelblat and van't Hoff equations, for data correlation and the derivation of critical thermodynamic parameters. This document serves as both a theoretical primer and a practical laboratory manual for investigating the solubility characteristics of this important chemical intermediate.

Introduction: The Subject Molecule

Methyl 2,4-dichloropyrimidine-6-carboxylate (CAS No: 6299-85-0) is a substituted pyrimidine derivative with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of approximately 207.02 g/mol .[1][2] Its structure, featuring a pyrimidine core functionalized with two chloro groups and a methyl ester, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals.

Understanding the solubility of this compound is a critical prerequisite for its effective use in reaction chemistry, purification, crystallization, and formulation.[3] Solubility dictates the choice of solvent systems, influences reaction kinetics, and is paramount for achieving desired purity and yield in crystallization processes. This guide provides the necessary tools to approach these challenges scientifically.

| Property | Value | Source(s) |

| CAS Number | 6299-85-0 | [2][4] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2] |

| Molecular Weight | ~207.02 g/mol | [1][2] |

| Physical Form | Solid (White to yellow powder) | [5] |

| Melting Point | 53-59 °C | [5] |

| Qualitative Water Solubility | Slightly soluble | [6] |

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solute into a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG_sol). The process is spontaneous at a given temperature and pressure if ΔG_sol is negative. This value is determined by the balance between enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the Gibbs equation:

ΔG_sol = ΔH_sol - TΔS_sol

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. Dissolution can be endothermic (ΔH_sol > 0, heat is absorbed) or exothermic (ΔH_sol < 0, heat is released). For most solids dissolving in organic solvents, the process is endothermic, meaning solubility typically increases with temperature.[7][8]

-

Entropy of Solution (ΔS_sol): This term reflects the change in randomness or disorder. The dissolution of an ordered crystal into a liquid solution generally leads to a significant increase in entropy (ΔS_sol > 0), which is a primary driving force for the dissolution process.[9]

The interplay of these factors explains why "like dissolves like." Solvents that can form intermolecular interactions (e.g., dipole-dipole, hydrogen bonds) with the solute similar to the solute's own intermolecular forces will lead to a more favorable (less positive or even negative) enthalpy of solution, promoting solubility.

Predicted Solubility Profile of Methyl 2,4-dichloropyrimidine-6-carboxylate

Based on its molecular structure, we can predict the solubility behavior of methyl 2,4-dichloropyrimidine-6-carboxylate across different classes of organic solvents. The molecule possesses:

-

A polar pyrimidine ring with two nitrogen atoms capable of acting as hydrogen bond acceptors.

-

Two electron-withdrawing chloro-substituents, which contribute to the molecule's overall dipole moment.

-

A methyl ester group, which is polar and can also act as a hydrogen bond acceptor.

Given these features, the following trends can be anticipated:

-

High Solubility in Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , acetone , and tetrahydrofuran (THF) are expected to be effective. Their ability to engage in strong dipole-dipole interactions with the polar regions of the solute should facilitate dissolution. Studies on similar pyrimidine derivatives consistently show high solubility in DMF.[7][10][11]

-

Moderate Solubility in Polar Protic Solvents: Solvents such as methanol , ethanol , and other alcohols can act as both hydrogen bond donors and acceptors. While they can interact with the nitrogen atoms and ester group of the solute, their self-association through hydrogen bonding must be overcome, which may limit solubility compared to polar aprotic solvents.[12]

-

Moderate to Good Solubility in Chlorinated Solvents: Solvents like chloroform and dichloromethane should be effective due to dipole-dipole interactions and the chemical similarity to the chlorinated pyrimidine ring.

-

Low Solubility in Nonpolar Solvents: Solvents like hexanes , toluene , and carbon tetrachloride lack the polarity and hydrogen bonding capability to effectively solvate the polar functional groups of the molecule. Consequently, solubility is expected to be poor in these solvents.

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the true equilibrium solubility of a compound is the isothermal shake-flask method .[13][14] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Core Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then carefully separated from the undissolved solid and its concentration is determined using a suitable analytical technique.[15][16]

Mandatory Visualization: Experimental Workflow

Sources

- 1. Methyl 2,4-dichloropyrimidine-6-carboxylate | C6H4Cl2N2O2 | CID 239689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. Methyl 2,4-dichloropyrimidine-6-carboxylate | 6299-85-0 [amp.chemicalbook.com]

- 5. Methyl 2,4-dichloropyrimidine-5-carboxylate | 3177-20-6 [sigmaaldrich.com]

- 6. METHYL 2,4-DICHLOROPYRIMIDINE-6-CARBOXYLATE | 16492-28-7 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Discovery and History of Dichloropyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloropyrimidine derivatives represent a pivotal class of heterocyclic compounds that have become indispensable building blocks in contemporary organic synthesis. Their unique electronic properties and versatile reactivity have positioned them as crucial intermediates in the development of a vast array of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive exploration of the discovery and historical evolution of dichloropyrimidines, from their early, foundational syntheses to the sophisticated, large-scale industrial processes of today. We will delve into the causality behind experimental choices in their synthesis, compare and contrast key chlorination methodologies, and examine their profound impact on medicinal chemistry and crop protection. Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to offer both a historical perspective and practical insights for researchers in the field.

Introduction: The Significance of the Dichloropyrimidine Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature, forming the core of the nucleobases uracil, thymine, and cytosine.[1] The introduction of two chlorine atoms onto this fundamental scaffold dramatically alters its chemical personality, transforming it into a highly versatile electrophile. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the ring makes the carbon atoms of the dichloropyrimidine nucleus susceptible to nucleophilic attack, providing a robust platform for the construction of complex molecular architectures.

The two primary isomers of dichloropyrimidine, 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, are the most commercially and synthetically significant. Their importance lies in their ability to undergo sequential and regioselective nucleophilic substitution reactions, allowing for the controlled introduction of various functional groups. This attribute has made them invaluable starting materials in the synthesis of a multitude of biologically active compounds.

A Historical Journey: The Dawn of Pyrimidine Chemistry and the Emergence of Dichloropyrimidines

The story of dichloropyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic study of this class of compounds began in earnest in the latter half of the century.[1]

A pivotal moment came in 1879 when Grimaux reported the synthesis of barbituric acid from urea and malonic acid, a reaction that laid the groundwork for accessing the pyrimidine core.[1] Following this, the systematic investigation of pyrimidines was significantly advanced by Pinner, who, in 1884, developed a method for synthesizing pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[2] It was Pinner who first coined the term "pyrimidin" in 1885.[3]

The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman. Their synthesis involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, which was then reduced to pyrimidine.[3] This synthesis of a trichlorinated pyrimidine was a critical step towards the eventual isolation and study of its dichlorinated cousins.

The first specific synthesis of 2,4-dichloropyrimidine is historically attributed to the chlorination of uracil.[4][5] Early methods involved heating uracil with phosphorus oxychloride, a reagent that would become a mainstay in pyrimidine chemistry.[3][5] Similarly, the synthesis of 4,6-dichloropyrimidine was developed from 4,6-dihydroxypyrimidine, employing similar chlorination chemistry.[6][7] These early discoveries, though perhaps not fully appreciated for their synthetic potential at the time, laid the crucial foundation for the explosion of dichloropyrimidine chemistry in the 20th and 21st centuries.

The Art of Synthesis: From Laboratory Curiosities to Industrial Workhorses

The synthesis of dichloropyrimidines has evolved significantly from the early exploratory methods to highly optimized industrial-scale processes. The choice of starting material and chlorinating agent is paramount, influencing yield, purity, cost, and environmental impact.

Key Precursors: The Foundation of Dichloropyrimidine Synthesis

The most common and economically viable starting materials for the synthesis of dichloropyrimidines are their dihydroxy- or amino-substituted precursors.

-

Uracil (Pyrimidine-2,4(1H,3H)-dione): As a readily available and inexpensive starting material, uracil is the primary precursor for the industrial production of 2,4-dichloropyrimidine.[5][8]

-

4,6-Dihydroxypyrimidine: This isomer serves as the foundational starting material for the synthesis of 4,6-dichloropyrimidine.[6][7] It exists in tautomeric equilibrium with its keto forms.

-

Barbituric Acid: Historically significant, barbituric acid can be converted to dihydroxypyrimidines, thus serving as an early precursor in the synthesis of dichloropyrimidines.[1]

Chlorination Methodologies: A Comparative Analysis

The conversion of the hydroxyl groups of the pyrimidine precursors to chlorides is the critical step in the synthesis of dichloropyrimidines. Two main classes of reagents have dominated this field: phosphorus oxychloride and phosgene-based reagents.

Table 1: Comparison of Key Chlorinating Agents for Dichloropyrimidine Synthesis

| Chlorinating Agent | Advantages | Disadvantages |

| Phosphorus Oxychloride (POCl₃) | - Readily available and relatively inexpensive.[7] - Effective for both 2,4- and 4,6-dichloropyrimidine synthesis.[6][8] - Can often serve as both reagent and solvent.[3] | - Generates significant amounts of phosphoric acid byproducts, posing waste disposal challenges.[7][9] - Reactions can be highly exothermic and require careful temperature control. - Excess POCl₃ can be difficult to remove and reacts violently with water. |

| Phosgene (COCl₂) and its Derivatives (Diphosgene, Triphosgene) | - Produces volatile byproducts (CO₂ and HCl), simplifying workup.[6] - Can lead to cleaner reactions with fewer phosphorus-containing impurities. | - Phosgene is an extremely toxic gas, requiring specialized handling and safety precautions.[6] - Reactions with dihydroxypyrimidines can be sluggish due to the low solubility of the starting material.[6] - Diphosgene and triphosgene are safer alternatives but are more expensive.[9] |

| Thionyl Chloride (SOCl₂) / Bis(trichloromethyl) carbonate (BTC) | - Can be effective for the synthesis of 2,4-dichloropyrimidine from uracil, often with a catalyst like DMAP.[4] | - May not be as universally applicable as POCl₃ for all dichloropyrimidine isomers. |

The Vilsmeier-Haack Reaction: A noteworthy application of phosphorus oxychloride in conjunction with N,N-dimethylformamide (DMF) is the Vilsmeier-Haack reaction. This process can be used to concurrently formylate and chlorinate dihydroxypyrimidines, yielding valuable intermediates like 4,6-dichloropyrimidine-5-carbaldehyde.[2][10][11][12][13][14]

Industrial Scale Synthesis: Overcoming the Challenges

Transitioning the synthesis of dichloropyrimidines from the laboratory to an industrial scale presents several challenges, including:

-

Reaction Control: The exothermic nature of the chlorination reactions requires robust temperature control to prevent runaway reactions and the formation of byproducts.[1]

-

Reagent Handling: The use of corrosive and toxic reagents like phosphorus oxychloride and phosgene necessitates specialized equipment and stringent safety protocols.[6]

-

Product Isolation and Purification: The isolation of the dichloropyrimidine product from the reaction mixture, which often contains excess chlorinating agent and byproducts, requires carefully designed workup and purification procedures.[3][15]

-

Waste Management: The generation of acidic and phosphorus-containing waste streams is a significant environmental concern that requires effective treatment and disposal methods.[7][9]

Modern industrial processes often employ continuous flow reactors and sophisticated process control systems to enhance safety, improve efficiency, and minimize environmental impact.[1]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the laboratory synthesis of 2,4- and 4,6-dichloropyrimidine.

Synthesis of 2,4-Dichloropyrimidine from Uracil[3][5]

Diagram 1: Synthesis of 2,4-Dichloropyrimidine

A simplified workflow for the synthesis of 2,4-Dichloropyrimidine from Uracil.

Materials:

-

Uracil

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Chloroform

-

Dilute sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (1.0 equivalent).

-

Carefully add an excess of phosphorus oxychloride (e.g., 4-5 volumes relative to the mass of uracil).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction should be monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess phosphorus oxychloride under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood.

-

Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with chloroform (3 x volume of the initial aqueous solution).

-

Combine the organic extracts and wash with a dilute sodium carbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2,4-dichloropyrimidine.

Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine[16]

Diagram 2: Synthesis of 4,6-Dichloropyrimidine

A simplified workflow for the synthesis of 4,6-Dichloropyrimidine.

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or another suitable tertiary amine)

-

Anhydrous dichloromethane (optional, as solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 equivalent) in an excess of phosphorus oxychloride or anhydrous dichloromethane.

-

Add a tertiary amine such as N,N-dimethylaniline (2.0 equivalents) to the suspension.

-

If using a solvent, cool the mixture in an ice bath and add phosphorus oxychloride (3.0 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

If a solvent was used, separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.

The Impact of Dichloropyrimidines on Modern Science

The true significance of dichloropyrimidines lies in their application as versatile intermediates in the synthesis of a wide range of commercially important molecules.

Pharmaceutical Applications: Building Blocks for Life-Saving Drugs

The dichloropyrimidine scaffold is a common feature in a multitude of approved drugs and clinical candidates across various therapeutic areas. The ability to selectively substitute the two chlorine atoms allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.

-

Kinase Inhibitors: A significant number of kinase inhibitors, particularly those targeting tyrosine kinases in cancer therapy, incorporate a dichloropyrimidine-derived core.[16][17][18][19][20] The pyrimidine ring often serves as a scaffold to position key pharmacophoric groups within the ATP-binding site of the kinase.

-

Antiviral Agents: Dichloropyrimidine derivatives have been explored as potential antiviral agents.[21][22][23][24] While simple derivatives may not always exhibit potent activity, the scaffold provides a starting point for the development of more complex molecules that can interfere with viral replication.

-

Other Therapeutic Areas: The versatility of dichloropyrimidine chemistry has led to its use in the development of drugs for a wide range of other conditions, including antibacterial and anti-inflammatory agents.[22]

Diagram 3: Role of Dichloropyrimidines in Drug Discovery

The iterative process of drug discovery utilizing the dichloropyrimidine scaffold.

Agrochemical Applications: Protecting Our Food Supply

Dichloropyrimidines are also crucial intermediates in the agrochemical industry, contributing to the development of effective and selective crop protection agents.[7]

-

Fungicides: 4,6-Dichloropyrimidine is a key building block for the synthesis of azoxystrobin, a broad-spectrum fungicide that is widely used in agriculture.[6][7]

-

Herbicides: Certain dichloropyrimidine derivatives have been developed as herbicides, demonstrating the versatility of this chemical class in controlling unwanted plant growth.[25]

Conclusion and Future Perspectives

The journey of dichloropyrimidine derivatives from their initial discovery to their current status as indispensable synthetic intermediates is a testament to the power of fundamental chemical research. The early pioneers of pyrimidine chemistry laid the groundwork for what would become a cornerstone of modern medicinal and agricultural chemistry. The continuous refinement of synthetic methodologies has transformed these once laboratory curiosities into readily available, industrial-scale building blocks.

Looking to the future, the demand for novel and more effective pharmaceuticals and agrochemicals will undoubtedly continue to drive innovation in dichloropyrimidine chemistry. The development of more sustainable and environmentally friendly synthetic routes will be a key area of focus. Furthermore, the exploration of new reactions and functionalizations of the dichloropyrimidine core will undoubtedly unlock access to novel chemical space, leading to the discovery of the next generation of life-saving drugs and crop protection agents. The enduring legacy of dichloropyrimidines is a powerful reminder of how the exploration of fundamental chemical reactivity can have a profound and lasting impact on society.

References

-

Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1438. [Link]

- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis. Retrieved from a relevant ChemicalBook product page.

- Slideshare. (n.d.). Pinner pyrimidine synthesis.

- ChemicalBook. (n.d.). 4,6-Dichloropyrimidine synthesis. Retrieved from a relevant ChemicalBook product page.

- Guidechem. (n.d.). How to synthesize 4,6-Dichloropyrimidine?

-

Tadesse, S., et al. (2013). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1042-1046. [Link]

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine.

-

WIPO Patentscope. (2019). Synthetic process of 4,6-dichloropyrimidine. (Patent No. 109851564). [Link]

- Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from the Organic Chemistry Portal website.

- Benchchem. (n.d.). Efficacy of 4-Amino-2,6-dichloropyrimidine Derivatives as Antiviral Agents: A Comparative Guide.

- Benchchem. (n.d.). Industrial Synthesis with 4,6-Dichloropyrimidine: Process & Supply Chain Insights.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from the Wikipedia page on the Vilsmeier-Haack reaction.

-

Edwards, M. J., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9331-9345. [Link]

- Request PDF. (2009). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7- ones: Toward selective Abl inhibitors.

- Wikipedia. (n.d.). Pyrimidine.

- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.

- R Discovery. (2009). Structure–activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors.

- Google Patents. (n.d.). Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. (U.S.

- Google Patents. (n.d.). Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

-

MDPI. (2018). Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. Molecules, 23(11), 2845. [Link]

- Indian Academy of Sciences. (n.d.). The crafting of uracils with enhanced stacking potential.

-

Eureka | Patsnap. (2020). Preparation method of 4, 6-dichloropyrimidine. (Patent No. CN106187913A). [Link]

- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine. Retrieved from a relevant ChemicalBook product page.

-

National Institutes of Health. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(11), 3254. [Link]

- Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine. (U.S.

- Google Patents. (n.d.). Process for the preparation of chloropyrimidines. (U.S.

- Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety.

- World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. WJARR, 10(2), 235-246.

-

National Institutes of Health. (2012). Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. Journal of Medicinal Chemistry, 55(17), 7646-7657. [Link]

- Google Patents. (n.d.). Preparation method of 4, 6-dichloropyrimidine.

- Google Patents. (n.d.). Method for producing 4,6-dichloropyrimidine. (U.S.

-

MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5092. [Link]

-

PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

-

ACS Publications. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development, 22(12), 1733-1737. [Link]

-

PubMed. (2022). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Current Organic Synthesis, 19(6), 636-654. [Link]

- ResearchGate. (2009). 2,4-Dichloropyrimidine.

-

ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 441-444. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Preparation method of 4, 6-dichloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. name-reaction.com [name-reaction.com]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. wjarr.com [wjarr.com]

- 23. Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

Spectroscopic Data for Methyl 2,4-dichloropyrimidine-6-carboxylate Remains Elusive in Public Domain

Despite extensive investigation across a wide array of scientific databases, chemical supplier catalogs, and the academic literature, specific, verifiable spectral data necessary for a detailed technical guide could not be located. While the compound is listed by numerous chemical suppliers, and its basic properties such as molecular weight and formula are well-documented, the detailed experimental spectra and associated data (e.g., chemical shifts, peak assignments, and fragmentation patterns) required for an in-depth analysis and guide for researchers are not provided in these sources.

Searches for synthetic procedures in prominent organic chemistry journals that would typically include detailed characterization of the product were also unsuccessful in yielding the required spectroscopic information.

The creation of a scientifically accurate and trustworthy technical guide, as requested, is contingent on the availability of reliable, experimental data. Without access to the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra for methyl 2,4-dichloropyrimidine-6-carboxylate, it is not possible to fulfill the request to generate an in-depth guide that meets the necessary standards of scientific integrity. The presentation of predicted or analogous data would not be a suitable substitute for the experimental validation required by the research and development community.

Therefore, this document serves to report on the exhaustive but unsuccessful search for the requested data. For researchers, scientists, and drug development professionals requiring this information, direct analytical characterization of a purchased sample of methyl 2,4-dichloropyrimidine-6-carboxylate would be the most reliable path forward to obtain the necessary spectroscopic data.

electrophilicity of the pyrimidine ring in methyl 2,4-dichloropyrimidine-6-carboxylate

An In-depth Technical Guide to the Electrophilicity of the Pyrimidine Ring in Methyl 2,4-dichloropyrimidine-6-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Intrinsic Electrophilicity of the Pyrimidine Core

The pyrimidine ring, a foundational scaffold in numerous bioactive molecules and pharmaceuticals, is an aromatic heterocycle characterized by two nitrogen atoms at positions 1 and 3.[1] This arrangement of electronegative heteroatoms renders the ring system inherently π-deficient.[1][2][3] Unlike electron-rich aromatic systems such as benzene, the pyrimidine nucleus exhibits a reduced π-electron density, making it less susceptible to classical electrophilic aromatic substitution and more prone to nucleophilic attack.[2][3][4] The positions C2, C4, and C6 are particularly electron-deficient due to the inductive and mesomeric effects of the adjacent nitrogen atoms, whereas the C5 position is comparatively less so.[2][4] This intrinsic electronic landscape makes substituted pyrimidines, especially halopyrimidines, highly valuable intermediates in medicinal chemistry, primarily through nucleophilic aromatic substitution (SNAr) reactions.[5]

This guide provides an in-depth analysis of the electrophilic character of a specific, highly functionalized derivative: methyl 2,4-dichloropyrimidine-6-carboxylate . We will dissect how the interplay of three distinct electron-withdrawing substituents dramatically enhances the inherent π-deficiency of the pyrimidine core, transforming it into a potent electrophile for synthetic transformations.

Dissecting the Substituent Effects: A Triad of Electron-Withdrawing Groups

The is a direct consequence of the cumulative electron-withdrawing power of its substituents. Each group plays a critical role in modulating the electronic landscape of the ring.

The Role of the 2,4-Dichloro Substituents

The two chlorine atoms at the C2 and C4 positions are paramount in defining the molecule's reactivity.

-

Inductive Electron Withdrawal: As highly electronegative atoms, chlorine substituents strongly pull electron density from the ring through the σ-bond framework. This inductive effect further depletes the already π-deficient ring of electrons, significantly increasing its overall electrophilicity.

-

Facilitation of SNAr Reactions: Chlorine atoms are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[3] Their presence at the electron-deficient C2 and C4 positions makes these sites prime targets for nucleophilic attack.

The reactivity of these positions follows a well-established order: C4 > C2 .[5] This regioselectivity is a cornerstone of dichloropyrimidine chemistry and can be rationalized by two primary factors:

-

Meisenheimer Intermediate Stability: Nucleophilic attack at C4 allows the resulting negative charge of the anionic σ-complex (Meisenheimer intermediate) to be delocalized over both ring nitrogen atoms, including a more stable para-quinoid-like resonance structure.[5] Attack at C2 results in an ortho-quinoid-like intermediate, which is generally less stable.

-

Frontier Molecular Orbital (FMO) Theory: Computational analyses consistently show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidines has a larger coefficient at the C4 position compared to the C2 position.[6][7][8] Since the SNAr reaction is orbital-controlled, the nucleophile preferentially attacks the atom with the largest LUMO coefficient, leading to C4 selectivity.[7]

The Impact of the C6-Methyl Carboxylate Group

The methyl carboxylate (-COOCH₃) group at the C6 position acts as a powerful electron-withdrawing group through both inductive and resonance effects. This substituent serves to:

-

Globally Enhance Electrophilicity: It further withdraws electron density from the entire ring system, making the molecule even more susceptible to nucleophilic attack at all available positions (C2 and C4).

-

Modulate Regioselectivity: While the inherent preference is for C4 attack, substituents at C5 or C6 can sometimes influence or even reverse this selectivity, depending on their electronic and steric nature.[6][8][9] In the case of a C6-ester, the strong electron-withdrawing effect reinforces the electrophilicity of both the C2 and C4 positions.

The synergistic effect of these three electron-withdrawing groups makes methyl 2,4-dichloropyrimidine-6-carboxylate a highly reactive and versatile building block for the synthesis of complex molecular architectures.

Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Impact on Electrophilicity |

| Chloro | C2, C4 | Strong Inductive Withdrawal (-I) | Significantly increases ring electrophilicity; acts as a good leaving group for SNAr. |

| Methyl Carboxylate | C6 | Inductive (-I) and Resonance (-M) Withdrawal | Globally enhances ring electrophilicity and activates the C2/C4 positions towards nucleophilic attack. |

Visualizing the SNAr Mechanism

The primary reaction pathway exploiting the electrophilicity of this molecule is the Nucleophilic Aromatic Substitution (SNAr). The diagram below illustrates the generally accepted two-step, addition-elimination mechanism for the preferred attack at the C4 position.

Caption: Generalized workflow for the SNAr mechanism.

Experimental and Computational Assessment of Electrophilicity

Evaluating the electrophilicity of methyl 2,4-dichloropyrimidine-6-carboxylate requires a combination of experimental kinetic studies and computational modeling. This dual approach provides both empirical reactivity data and a deeper understanding of the underlying electronic structure.

Protocol 1: Kinetic Analysis of Nucleophilic Aromatic Substitution

This protocol describes a method to quantify the reactivity of the substrate with a model nucleophile, N-methylaniline. The rate of this reaction serves as a direct experimental measure of the compound's electrophilicity.

Objective: To determine the second-order rate constant for the SNAr reaction between methyl 2,4-dichloropyrimidine-6-carboxylate and N-methylaniline.

Materials:

-

Methyl 2,4-dichloropyrimidine-6-carboxylate

-

N-methylaniline

-

Anhydrous Acetonitrile (ACN)

-

Internal Standard (e.g., Dodecane)

-

Reaction vials, magnetic stir bars

-

HPLC or GC-MS for reaction monitoring

Methodology:

-

Stock Solution Preparation: Prepare a 0.1 M stock solution of methyl 2,4-dichloropyrimidine-6-carboxylate and a 0.1 M stock solution of the internal standard in anhydrous ACN. Prepare a separate 0.2 M stock solution of N-methylaniline in anhydrous ACN.

-

Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add 1.0 mL of the substrate stock solution (0.1 mmol).

-

Initiation: At time t=0, add 1.0 mL of the N-methylaniline stock solution (0.2 mmol, 2 equivalents). The use of excess nucleophile ensures pseudo-first-order conditions with respect to the electrophile.

-

Reaction Monitoring: At defined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from the reaction mixture.

-

Quenching: Immediately quench the aliquot in 1 mL of a prepared quenching solution (e.g., 90:10 ACN:0.1 M HCl) to stop the reaction.

-

Analysis: Analyze the quenched samples by HPLC or GC-MS. Quantify the disappearance of the starting material relative to the constant concentration of the internal standard.

-

Data Processing: Plot the natural logarithm of the substrate concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is then calculated as k' / [N-methylaniline].

Trustworthiness: This protocol is self-validating. A linear plot of ln[Substrate] vs. time confirms the reaction is first-order with respect to the electrophile. Running the experiment at different initial concentrations of the nucleophile should yield a k₂ value that is consistent within experimental error, confirming the overall second-order kinetics.[10]

Caption: Workflow for experimental kinetic analysis.

Protocol 2: Computational Electrophilicity Assessment

Density Functional Theory (DFT) calculations provide invaluable insights into the electronic properties that govern electrophilicity.

Objective: To calculate the LUMO energy, Molecular Electrostatic Potential (MEP), and the global electrophilicity index (ω) for methyl 2,4-dichloropyrimidine-6-carboxylate.

Software: Gaussian, Spartan, or other quantum chemistry software package.[11]

Methodology:

-

Structure Optimization: Build the molecule in the software interface. Perform a geometry optimization using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.[12]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

Property Calculation:

-

Frontier Orbitals: From the output file, obtain the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A lower ELUMO indicates higher electrophilicity.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. This will visually identify the most electron-deficient (electrophilic) sites on the molecule, which will appear as blue or positive potential regions.

-

Electrophilicity Index (ω): Calculate the global electrophilicity index using the formula proposed by Parr et al.: ω = µ² / 2η .[13][14][15]

-

Authoritative Grounding: These computational descriptors are well-established in theoretical chemistry for quantifying and predicting chemical reactivity.[13][14][16] The electrophilicity index (ω), in particular, provides a robust quantitative measure of the stabilization energy an electrophile experiences when it accepts electrons from a nucleophile.[13][15]

Caption: Workflow for computational electrophilicity analysis.

Conclusion for the Professional

Methyl 2,4-dichloropyrimidine-6-carboxylate is a superior electrophilic scaffold engineered for synthetic utility. The intrinsic π-deficiency of the pyrimidine ring is dramatically amplified by the synergistic electron-withdrawing effects of two chloro substituents and a methyl carboxylate group. This electronic configuration not only activates the molecule for facile nucleophilic aromatic substitution but also establishes a clear and predictable regioselectivity, favoring attack at the C4 position. The protocols outlined in this guide provide a robust framework for both experimentally quantifying and computationally modeling this reactivity. For researchers in drug development and materials science, a deep understanding of this molecule's electrophilic nature is key to unlocking its potential as a versatile building block for the synthesis of novel, high-value compounds.

References

- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Retrieved January 7, 2026.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.

- CSIR Research Space. (n.d.). Effect of substituent structure on pyrimidine electrophilic substitution. Retrieved January 7, 2026.

-

Wikipedia. (n.d.). Pyrimidine. Retrieved January 7, 2026, from [Link]

-

Laha, J. K., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 171-174. [Link]

- University of Liverpool. (n.d.). Chapter 10: Pyrimidines. Retrieved January 7, 2026.

- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved January 7, 2026.

- Jubeen, F., et al. (2018). General reaction of pyrimidine ring 23 and 29-32, singly activated...

-

PubMed. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. [Link]

- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved January 7, 2026.

- CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Retrieved January 7, 2026.

- ResearchGate. (n.d.). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an S N AE Mechanism. Retrieved January 7, 2026.

- ResearchGate. (2007). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal.

- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved January 7, 2026.

- QSpace. (n.d.). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. Retrieved January 7, 2026.

-

ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]

- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved January 7, 2026.

- ResearchGate. (n.d.). Chapter 11 Pyrimidines. Retrieved January 7, 2026.

-

PubMed Central. (2012). On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness. [Link]

- Growing Science. (2021).

-

PubMed. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]

-

MDPI. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]

- ResearchGate. (n.d.). Correlation between the experimental electrophilicity (E) and the.... Retrieved January 7, 2026.

-

ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

- BenchChem. (2025). Theoretical studies on the electronic structure of pyrimidines.

-

PubMed. (2009). Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity. [Link]

- ResearchGate. (2015). Electrophilic Substitution In Azines.

- ResearchGate. (n.d.). The Electrophilicity Index in Organic Chemistry. Retrieved January 7, 2026.

- ResearchGate. (n.d.). Electrophilicity Index. Retrieved January 7, 2026.

- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved January 7, 2026.

-

PubChem. (n.d.). Methyl 2,4-dichloropyrimidine-6-carboxylate. Retrieved January 7, 2026, from [Link]

- ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)

- ResearchGate. (2006).

-

ACS Publications. (n.d.). Electrophilicity Index. Retrieved January 7, 2026, from [Link]

- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved January 7, 2026.

-

PubChem. (n.d.). Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate. Retrieved January 7, 2026, from [Link]

-

PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved January 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. zenodo.org [zenodo.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Synthetic Chemist's Guide to Methyl 2,4-Dichloropyrimidine-6-carboxylate: A Versatile Heterocyclic Building Block

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug discovery, the pyrimidine nucleus stands out as a "privileged scaffold." Its prevalence in biologically active molecules, from kinase inhibitors to antiviral agents, drives a continuous demand for versatile and efficiently functionalized pyrimidine building blocks.[1][2][3] Methyl 2,4-dichloropyrimidine-6-carboxylate (CAS 6299-85-0) has emerged as a particularly valuable intermediate for this purpose.[4][5][6] With a molecular formula of C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01, this compound offers three distinct points for chemical modification: two chlorine atoms at the C2 and C4 positions with differential reactivity, and a methyl ester at the C6 position.[5]

This differential reactivity is the cornerstone of its synthetic utility, allowing for sequential and regioselective functionalization. This guide provides an in-depth exploration of the chemistry of methyl 2,4-dichloropyrimidine-6-carboxylate, focusing on the mechanistic principles that govern its reactivity and offering detailed, field-proven protocols for its application in key synthetic transformations. We will delve into the nuances of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing researchers, scientists, and drug development professionals with the foundational knowledge to strategically incorporate this powerful building block into their synthetic campaigns.

The Principle of Differential Reactivity: C4 versus C2

The synthetic utility of 2,4-dichloropyrimidines is fundamentally dictated by the differing electrophilicity of the C2 and C4 positions. Generally, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position.[7][8] This preference is a consequence of the electronic properties of the pyrimidine ring, where the nitrogen atoms exert a strong electron-withdrawing effect. The C4 position is para to one of the ring nitrogens, leading to a greater partial positive charge and a lower energy LUMO (Lowest Unoccupied Molecular Orbital) coefficient at this site, making it the kinetically favored position for attack by many nucleophiles.[8][9]

However, this inherent C4 selectivity is not absolute and can be modulated or even reversed, providing a powerful tool for synthetic design.[7][9] Key factors influencing this regioselectivity include:

-

Electronic Effects of Ring Substituents: The presence of an electron-donating group (EDG) at the C6 position, such as the methoxycarbonyl group in our title compound, can alter the electronic landscape. While the ester is moderately deactivating, other EDGs like amines or ethers at C6 can significantly enhance the reactivity of the C2 position, sometimes leading to C2-selective substitution.[9][10] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to amplify the innate preference for C4 substitution.[7][11]

-

The Nature of the Nucleophile: The structure and properties of the incoming nucleophile are critical. For instance, while many common nucleophiles favor the C4 position, certain tertiary amines have been shown to exhibit excellent selectivity for the C2 position, particularly when a C5 substituent is an electron-withdrawing group.[7][12]

-

Reaction Conditions: Solvent, base, and temperature are crucial variables that can be tuned to favor one isomer over the other.[7][13] For example, specific solvent/base systems can be employed to achieve high selectivity for the C4 position.[13]

This tunable reactivity allows for a modular approach to the synthesis of complex, polysubstituted pyrimidines, as illustrated in the workflow below.

Caption: Sequential functionalization workflow for methyl 2,4-dichloropyrimidine-6-carboxylate.

Application in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is one of the most common and direct methods for functionalizing methyl 2,4-dichloropyrimidine-6-carboxylate. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to this type of transformation.

Causality in Experimental Design for SNAr

When designing an SNAr protocol, the primary consideration is achieving the desired regioselectivity. For selective C4 substitution with amine nucleophiles, the choice of base and solvent is paramount. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred to prevent competition with the primary nucleophile. Solvents like n-butanol can also promote C4 selectivity.[13] Elevated temperatures are often required to drive the reaction to completion, particularly with less reactive nucleophiles.

For the less common C2 substitution, reaction conditions must be carefully chosen to overcome the innate C4 preference. As discussed, strong electron-donating groups at C6 can electronically favor C2 attack.[9][10][14] In some systems, particularly those with EWGs at C5, tertiary amines have been shown to be excellent nucleophiles for achieving C2 selectivity.[11][12]

Protocol 1: Regioselective C4-Amination via SNAr

This protocol details a general procedure for the selective substitution of the C4-chloro group with a primary or secondary amine.

Materials:

-

Methyl 2,4-dichloropyrimidine-6-carboxylate

-

Amine (primary or secondary, 1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

-

n-Butanol (or other suitable solvent like NMP, DMF)

-

Standard glassware for inert atmosphere synthesis (if amine is oxygen-sensitive)

-

Silica gel for column chromatography

-

Ethyl acetate, Hexanes (for chromatography)

Procedure:

-

To a round-bottom flask charged with methyl 2,4-dichloropyrimidine-6-carboxylate (1.0 eq), add the desired amine (1.1 eq) and n-butanol to achieve a concentration of approximately 0.2 M.

-

Add DIPEA (2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the desired methyl 2-chloro-4-(amino)pyrimidine-6-carboxylate.

Trustworthiness: This protocol is self-validating. The progress can be monitored by LC-MS, allowing for clear identification of starting material, the mono-substituted product, and any potential di-substituted byproduct. The regiochemistry of the product can be unequivocally confirmed by 2D NMR techniques (HMBC, NOESY) after purification.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, and they are exceptionally well-suited for the functionalization of halo-pyrimidines. The most common transformations applied to methyl 2,4-dichloropyrimidine-6-carboxylate are the Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling